N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features an imidazo[1,2-a]pyridine moiety, a phenyl group, and a nitrobenzene sulfonamide group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often found in pharmaceutical compounds.
Preparation Methods
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions One common synthetic route starts with the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketoneThe nitrobenzene sulfonamide group is then introduced through a sulfonation reaction, often using reagents like sulfuric acid or chlorosulfonic acid .
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activity. The nitrobenzene sulfonamide group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar compounds to N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE include other imidazo[1,2-a]pyridine derivatives and sulfonamide-containing compounds. These compounds share similar structural features but may differ in their specific biological activities or chemical properties. For example:
Imidazo[1,2-a]pyridine derivatives: These compounds often exhibit similar biological activities, such as enzyme inhibition or receptor binding.
Sulfonamide-containing compounds: These compounds are known for their antibacterial and anti-inflammatory properties
The uniqueness of N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-3-NITROBENZENE-1-SULFONAMIDE lies in its combination of these two functional groups, which may result in synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C19H14N4O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H14N4O4S/c24-23(25)16-7-4-8-17(12-16)28(26,27)21-15-6-3-5-14(11-15)18-13-22-10-2-1-9-19(22)20-18/h1-13,21H |
InChI Key |
CCDSBDXWIVIDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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